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Introduction and Clinical Significance

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid

proliferation of immature myeloid blasts in the bone marrow. With a global incidence of 3–5 cases per

100,000 individuals and a median age of onset of approximately 65–68 years, AML represents a significant

therapeutic challenge due to its molecular heterogeneity and high relapse rate [1] [2]. FMS-like tyrosine

kinase 3 (FLT3) mutations are among the most common genetic alterations in AML, present in

approximately 30% of newly diagnosed cases [1] [2]. The internal tandem duplication (ITD) mutation in

FLT3 (FLT3-ITD) occurs in approximately 25% of AML cases and is considered a driver mutation

associated with high leukemic burden, increased relapse risk, and poor overall survival [1] [3]. FLT3-ITD

leads to constitutive activation of the FLT3 receptor, resulting in ligand-independent activation of

downstream signaling pathways that promote leukemic cell proliferation, impair differentiation, and confer

resistance to apoptosis [1].

Quizartinib (AC220), marketed under the brand name Vanflyta, is a second-generation, highly potent, and

selective type II FLT3 inhibitor. It was developed specifically to target FLT3-ITD mutations with improved

pharmacokinetics and reduced off-target toxicity compared to first-generation inhibitors [1] [2] [4].

Quizartinib has received regulatory approval in multiple regions, including the United States, European

Union, and Japan, for the treatment of adult patients with newly diagnosed FLT3-ITD-positive AML in

combination with chemotherapy, and as maintenance monotherapy following consolidation chemotherapy
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[1] [4] [5]. This whitepaper provides a comprehensive technical overview of quizartinib's mechanism of

action, biochemical properties, cellular effects, and resistance mechanisms for researchers and drug

development professionals.

Biochemical Mechanism of Action

Molecular Structure and Binding Characteristics

Quizartinib (chemical name: N-(5-tert-Butyl-1,2-oxazol-3-yl)-N′-(4-{7-[2-(morpholin-4-

yl)ethoxy]imidazo[2,1-b][1,3]benzothiazol-2-yl}phenyl)urea) is a small molecule inhibitor with the chemical

formula C29H32N6O4S and a molecular weight of 560.67 g·mol⁻¹ [4] [5]. As a type II FLT3 inhibitor,

quizartinib specifically targets the inactive conformation of the FLT3 receptor [6] [2]. Type II inhibitors bind

to a distinctive hydrophobic region adjacent to the ATP-binding pocket that is only accessible when the

activation loop of the kinase is in the "DFG-out" inactive conformation [6]. This binding mechanism

contrasts with type I inhibitors (such as midostaurin, gilteritinib, and crenolanib), which bind to the active

"DFG-in" conformation of the kinase and are generally effective against both FLT3-ITD and FLT3-TKD

mutations [2].

Table 1: Comparative Binding Affinities of FLT3 Inhibitors

FLT3 Inhibitor Type
FLT3 Kd
(nM)

Selectivity Profile
Active Against
FLT3-TKD

Quizartinib II 3.3 [6] Highly selective (binds only 2 kinases

with Kd <10 nM) [6]

No [2]

AC886

(metabolite)

II 1.1 [6] Highly selective (binds 3 kinases with

Kd <10 nM) [6]

No [2]

Midostaurin I 7.9 [6] Low selectivity (binds 54 kinases with

Kd <100 nM) [6]

Yes [1]

Gilteritinib I 1.0 [6] Moderate selectivity (binds 84 kinases

with Kd <100 nM) [6]

Yes [2]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://jhoonline.biomedcentral.com/articles/10.1186/s13045-024-01617-7
https://go.drugbank.com/drugs/DB12874
https://en.wikipedia.org/wiki/Quizartinib
https://go.drugbank.com/drugs/DB12874
https://en.wikipedia.org/wiki/Quizartinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11880963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11880963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11880963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11880963/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://jhoonline.biomedcentral.com/articles/10.1186/s13045-024-01617-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7082118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11880963/
https://www.smolecule.com/products/s548045?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


FLT3 Inhibitor Type
FLT3 Kd
(nM)

Selectivity Profile
Active Against
FLT3-TKD

Crenolanib I 0.28 [6] Low selectivity (binds 53 kinases with

Kd <100 nM) [6]

Yes [1]

Sorafenib II 5.9 [6] Moderate selectivity (binds 20 kinases

with Kd <100 nM) [6]

No [2]

Quizartinib and its major active metabolite, AC886, demonstrate remarkably high binding affinity for FLT3,

with dissociation constant (Kd) values of 3.3 nM and 1.1 nM, respectively [6]. Selectivity profiling against a

panel of 404 non-mutant kinases revealed that quizartinib is exceptionally selective, binding with Kd <10

nM to only FLT3 and KIT among the kinases tested [6]. Similarly, AC886 bound only three kinases with Kd

<10 nM [6]. This high selectivity represents a significant advantage over first-generation multi-kinase

inhibitors, potentially minimizing off-target effects and improving therapeutic tolerability [2].

Pharmacokinetics and Metabolism

Quizartinib displays favorable pharmacokinetic properties with rapid oral absorption (mean absolute

bioavailability of 71% from tablet formulation) and a time to peak concentration (Tmax) of approximately 4

hours under fasted conditions [4]. The active metabolite AC886 reaches peak concentration at 5–6 hours

post-dose [4]. Quizartinib is primarily metabolized via oxidation by CYP3A4/5, with AC886 formed and

further metabolized by the same enzymes [4]. The drug has a large volume of distribution (275 L in healthy

subjects) and extensive plasma protein binding (>99%) [4]. Both quizartinib and AC886 have prolonged

half-lives—approximately 81 hours and 136 hours, respectively, during maintenance therapy—enabling

sustained target inhibition [4]. Elimination occurs predominantly via the fecal route (76.3%), with minimal

renal excretion (1.64%) [4].

Cellular Consequences of FLT3 Inhibition

Signaling Pathway Disruption
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The binding of quizartinib to the inactive conformation of FLT3-ITD prevents the receptor from adopting its

active conformation, thereby inhibiting autophosphorylation and subsequent activation of downstream

signaling cascades [6] [4]. Quizartinib demonstrates potent inhibition of FLT3 phosphorylation with an IC50

of 0.50 nM in FLT3-ITD-mutated MV4-11 cells, while AC886 shows even greater potency with an IC50 of

0.18 nM [6]. This inhibition extends to key downstream effectors, including:

SHP-2: A phosphatase that links receptor tyrosine kinases to RAS signaling
STAT5: A transcription factor that promotes cell survival and proliferation

MEK/ERK pathway: Regulates cell growth and differentiation
PI3K/AKT pathway: Controls cell survival and metabolism [6]

A critical characteristic of quizartinib is its slow dissociation rate from the FLT3 receptor, resulting in

prolonged pathway suppression. After removal of quizartinib from FLT3-ITD-mutated MOLM-14 cells,

inhibition of FLT3 and ERK phosphorylation was maintained for up to 24 hours, whereas inhibitors such as

gilteritinib, midostaurin, crenolanib, and sorafenib lost significant inhibitory activity within the same period

[6].

The following diagram illustrates the key signaling pathways affected by quizartinib-mediated FLT3

inhibition:
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Figure 1: Quizartinib inhibits FLT3-ITD signaling pathways and disrupts metabolic processes, leading to

reduced cell proliferation and survival.

Metabolic Reprogramming and Mitochondrial Effects

Recent research has revealed that quizartinib induces significant metabolic alterations in FLT3-ITD-positive

AML cells. Oncogenic FLT3-ITD signaling upregulates sterol regulatory element-binding proteins

(SREBPs), master transcription factors that control lipid metabolism [7]. Quizartinib promotes the

degradation of the precursor form of SREBP1 via the FLT3/AKT/GSK3 axis and reduces protein levels of its

target gene fatty acid synthase (FASN) [7]. Lipidomics analysis demonstrated that FLT3 inhibition alters

global phospholipid levels, particularly reducing cardiolipin—an essential phospholipid for mitochondrial

membrane integrity and function [7]. This disruption of mitochondrial phospholipids leads to loss of

mitochondrial membrane potential and contributes to the antileukemic effects of quizartinib [7].

Table 2: Cellular and Metabolic Effects of Quizartinib in FLT3-ITD AML Models

Parameter Cell Line/Model Effect of Quizartinib Reference

FLT3 Phosphorylation IC50 MV4-11 0.50 nM [6]

FLT3 Phosphorylation IC50 MV4-11 (AC886 metabolite) 0.18 nM [6]

Cell Viability IC50 MV4-11 0.40 nM [6]

Cell Viability IC50 MOLM-13 0.89 nM [6]

Cell Viability IC50 MOLM-14 0.73 nM [6]

SREBP1 Precursor Protein BaF3/ITD Decreased [7]

FASN Expression MOLM-13, MV4-11 Downregulated [7]

Cardiolipin Levels MOLM-14 Significantly Reduced [7]

Mitochondrial Membrane Potential Primary FLT3-ITD AML Loss [7]
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Antileukemic Efficacy and Resistance Mechanisms

Preclinical and Clinical Antitumor Activity

Quizartinib demonstrates potent growth inhibitory activity against FLT3-ITD-dependent human AML cell

lines, with IC50 values below 1 nM in MV4-11, MOLM-13, and MOLM-14 cells [6]. In mouse xenograft

models bearing FLT3-ITD-mutated tumors, quizartinib administration resulted in significant tumor

regression at doses ≥1 mg/kg without severe body weight loss [6]. Notably, quizartinib maintains efficacy

against midostaurin-resistant MOLM-14 cells and exhibits potent antitumor activity in corresponding mouse

xenograft models where midostaurin and gilteritinib show limited effects [6].

In the pivotal QuANTUM-First phase 3 clinical trial (NCT02668653), quizartinib in combination with

chemotherapy demonstrated a statistically significant improvement in overall survival for patients with

newly diagnosed FLT3-ITD-positive AML (hazard ratio 0.78; 95% CI: 0.62, 0.98; p=0.0324) [1] [4] [5]. The

composite complete remission rate was 55% with a median duration of 38.6 months in the quizartinib arm

compared to 12.4 months in the placebo arm [5].

Resistance Mechanisms and Combination Strategies

Despite its potency, resistance to quizartinib emerges through various mechanisms. The primary resistance

mechanism involves the acquisition of point mutations in the FLT3 tyrosine kinase domain, particularly

at residue D835, which stabilizes the active conformation of the kinase that is inaccessible to type II

inhibitors [6] [2]. Additional resistance mechanisms include:

AXL receptor tyrosine kinase upregulation: Activates alternative survival pathways
Sustained STAT5 phosphorylation: Bypasses FLT3 signaling blockade

CXCR4 signaling enhancement: Promotes microenvironment-mediated resistance
Metabolic adaptations: Altered serine and glutamine metabolism support survival of resistant cells

[2]

Several combination strategies are being investigated to overcome resistance and enhance quizartinib

efficacy. Preclinical studies demonstrate that combining quizartinib with:

PI3K inhibitors (e.g., BAY-806946) enhances antileukemic effects in primary FLT3-ITD AML cells [8]
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SREBP inhibitors (e.g., fatostatin) exploits metabolic vulnerabilities [7]

FASN inhibitors (e.g., orlistat) disrupts lipid metabolism essential for resistant cells [7]
BCL-2 inhibitors (venetoclax) promotes apoptosis [1]

Hypomethylating agents (e.g., decitabine) targets epigenetic mechanisms [1]

These combinations have shown promising results in preclinical models, with the quizartinib/fatostatin and

quizartinib/orlistat combinations providing substantial survival benefit in murine FLT3-ITD leukemia models

compared to monotherapies [7].

Experimental Protocols for Mechanistic Studies

Kinase Binding and Selectivity Assays

Protocol 1: Comprehensive Kinase Binding Affinity Assessment

Kinase Panel Screening: Utilize a panel of 404 non-mutant kinases to assess binding affinity under
standardized conditions [6]

Dissociation Constant (Kd) Determination: Employ competition binding assays with immobilized
ligands to calculate Kd values for each kinase [6]

Selectivity Profiling: Categorize kinases based on binding affinity thresholds (Kd <1 nM, 1-10 nM,
10-100 nM, 100-1000 nM) [6]

Off-Target Assessment: Screen against 87 off-target molecules (GPCRs, transporters, ion channels,
nuclear receptors, enzymes) at 10 µM concentration [6]

Cellular Signaling Inhibition assays

Protocol 2: FLT3 Phosphorylation and Downstream Signaling Analysis

Cell Culture: Maintain FLT3-ITD-mutated AML cell lines (e.g., MV4-11, MOLM-14) in appropriate

media with serum [6]
Drug Treatment: Treat cells with quizartinib at varying concentrations (0.1-100 nM) for 2 hours [6]

Protein Extraction and Western Blotting:
Lyse cells in RIPA buffer with phosphatase and protease inhibitors

Separate proteins by SDS-PAGE and transfer to PVDF membranes
Probe with antibodies against p-FLT3, total FLT3, p-ERK, total ERK, p-STAT5, total STAT5, p-

AKT, total AKT [6]
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Durability Assessment:
Treat cells with 20 nM quizartinib for 1 hour
Remove drug-containing media and wash cells

Analyze phosphorylation status at 0, 1, 3, 6, and 24 hours post-drug removal [6]

Metabolic and Lipidomic Studies

Protocol 3: SREBP/FASN Pathway and Lipidomics Analysis

SREBP1 Degradation Assay:
Treat FLT3-ITD cells with quizartinib (10 nM) for 0-12 hours

Prepare nuclear and cytoplasmic fractions using differential centrifugation
Analyze precursor and nuclear SREBP1 levels by Western blotting [7]

Gene Expression Profiling:
Extract total RNA from quizartinib-treated cells (6-12 hours)

Perform qRT-PCR for SREBP target genes (ACLY, ACACA, FASN, SCD) [7]
Lipidomics Analysis:

Extract lipids from quizartinib-treated cells using methanol-chloroform
Analyze global phospholipid profiles by Liquid Chromatography-Mass Spectrometry (LC-MS)

Focus on cardiolipin species and other mitochondrial membrane lipids [7]
Mitochondrial Function Assessment:

Stain cells with JC-1 or TMRM dyes after 24-hour quizartinib treatment
Analyze mitochondrial membrane potential by flow cytometry [7]

Conclusion and Future Directions

Quizartinib represents a significant advancement in targeted therapy for FLT3-ITD-positive AML, offering

highly potent and selective inhibition of this driver mutation. Its mechanism of action as a type II inhibitor

provides distinct biochemical advantages but also confers specific vulnerabilities to resistance mutations.

Recent research illuminating quizartinib's impact on metabolic pathways, particularly SREBP-mediated lipid

metabolism and mitochondrial function, opens new avenues for rational combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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